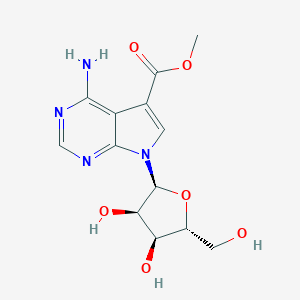
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester (PPME) is a nucleoside analog that has shown promising results in scientific research. PPME is synthesized through a multi-step process, and its mechanism of action involves the inhibition of DNA synthesis and cell proliferation.
Wirkmechanismus
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester exerts its anti-tumor and anti-viral effects through the inhibition of DNA synthesis. 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester is incorporated into the DNA of rapidly dividing cells, leading to chain termination and inhibition of DNA synthesis. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemische Und Physiologische Effekte
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester has been shown to have low toxicity and good bioavailability. In animal studies, 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester has been well-tolerated with no significant adverse effects observed. 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester has also been shown to have good pharmacokinetic properties, with rapid absorption and distribution in the body.
Vorteile Und Einschränkungen Für Laborexperimente
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester has several advantages for lab experiments, including its low toxicity and good bioavailability. However, 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester is a relatively new compound and further studies are needed to fully understand its potential applications and limitations. Additionally, the multi-step synthesis process of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester can be time-consuming and costly.
Zukünftige Richtungen
There are several potential future directions for 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester research. One area of interest is the development of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester derivatives with improved pharmacokinetic properties and anti-tumor activity. Another potential direction is the investigation of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester in combination with other anti-cancer agents for enhanced efficacy. Additionally, further studies are needed to fully understand the potential of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester in the treatment of viral infections.
Synthesemethoden
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester is synthesized through a multi-step process involving the coupling of 5-bromo-2-chloropyrimidine with 4-amino-5-hydroxymethyl-2-methylpyrimidine, followed by the protection of the hydroxyl group with a silylating agent. The resulting compound is then coupled with ribose and deprotected to yield 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester.
Wissenschaftliche Forschungsanwendungen
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester has been extensively studied for its potential in cancer treatment. In vitro studies have shown that 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have also demonstrated the anti-tumor activity of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester, with reduced tumor growth observed in animal models. 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester has also shown potential in the treatment of viral infections, with studies suggesting that it inhibits viral replication.
Eigenschaften
CAS-Nummer |
18440-68-1 |
|---|---|
Produktname |
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, 4-amino-7-beta-D-ribofuranosyl-, methyl ester |
Molekularformel |
C13H16N4O6 |
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
methyl 4-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H16N4O6/c1-22-13(21)5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)23-12/h2,4,6,8-9,12,18-20H,3H2,1H3,(H2,14,15,16)/t6-,8-,9-,12+/m1/s1 |
InChI-Schlüssel |
CEZTWGUUIVXSPB-PPSWKLDYSA-N |
Isomerische SMILES |
COC(=O)C1=CN(C2=NC=NC(=C12)N)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
COC(=O)C1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
COC(=O)C1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O |
Synonyme |
5-(methoxycarbonyl)tubercidin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
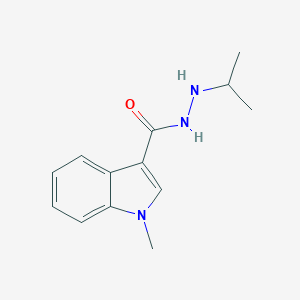

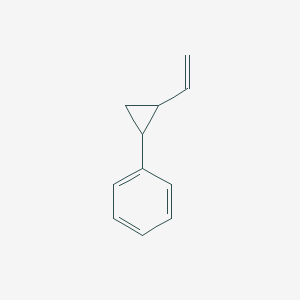
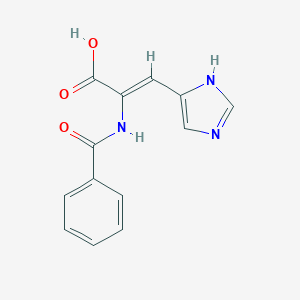
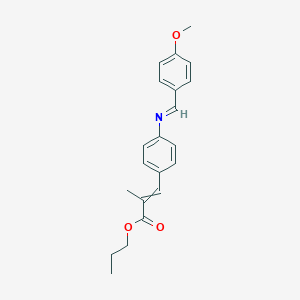
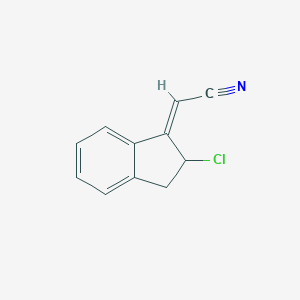
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
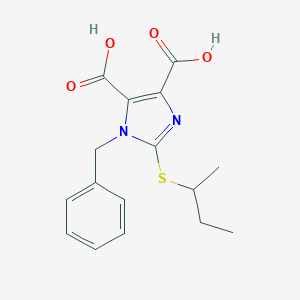
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
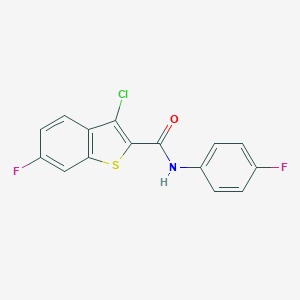
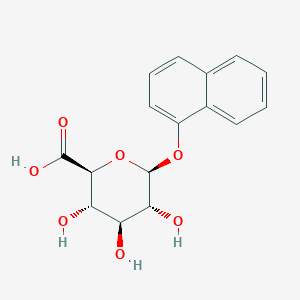
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)